molecular formula C9H11F5N2O B2552353 1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-06-8

1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2552353
CAS RN: 1856032-06-8
M. Wt: 258.192
InChI Key: BDLAXAAEBBHTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFP-10825 and is a potent inhibitor of protein kinase C (PKC) isoforms, which are involved in various cellular processes.

Mechanism of Action

DFP-10825 works by inhibiting the activity of PKC isoforms, which are involved in various cellular processes such as cell proliferation, survival, and differentiation. PKC isoforms are activated by various stimuli such as growth factors, hormones, and neurotransmitters, and their dysregulation has been implicated in various diseases. By inhibiting the activity of PKC isoforms, DFP-10825 can modulate various cellular processes and has the potential to treat various diseases.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects such as inhibiting the growth of cancer cells, improving memory and cognitive function, and reducing the risk of heart failure. These effects are mediated by the inhibition of PKC isoforms, which are involved in various cellular processes. DFP-10825 has also been shown to have low toxicity and high selectivity, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments such as its high selectivity, low toxicity, and potent inhibition of PKC isoforms. However, there are also some limitations such as the need for specialized equipment and expertise for its synthesis and purification, and the potential for off-target effects.

Future Directions

DFP-10825 has several potential future directions such as further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of analogs with improved potency and selectivity. DFP-10825 can also be studied for its potential applications in other diseases such as diabetes, obesity, and inflammation. Additionally, DFP-10825 can be studied for its potential to enhance the efficacy of other drugs by modulating PKC isoforms. Overall, DFP-10825 has significant potential for drug development and scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 2,2-difluoroethylamine with 3,3,3-trifluoropropyl chloroformate, followed by the addition of 3-aminomethyl-1H-pyrazole. This reaction results in the formation of DFP-10825, which can be purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, DFP-10825 has been shown to inhibit the growth of cancer cells by blocking the PKC isoforms that are involved in cell proliferation and survival. In neurological disorders, DFP-10825 has been studied for its potential to improve memory and cognitive function by inhibiting the PKC isoforms that are involved in synaptic plasticity. In cardiovascular diseases, DFP-10825 has been studied for its potential to reduce the risk of heart failure by inhibiting the PKC isoforms that are involved in cardiac remodeling.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5N2O/c10-8(11)5-16-3-1-7(15-16)6-17-4-2-9(12,13)14/h1,3,8H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLAXAAEBBHTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCCC(F)(F)F)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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